molecular formula C7H4F5NS B1596776 3-(Pentafluorosulfanyl)benzonitrile CAS No. 401892-82-8

3-(Pentafluorosulfanyl)benzonitrile

Cat. No.: B1596776
CAS No.: 401892-82-8
M. Wt: 229.17 g/mol
InChI Key: SBTPAYUKMXEQMW-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfanyl)benzonitrile is an organic compound characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to a benzene ring, with a nitrile group (-CN) at the meta position. This compound is known for its unique physicochemical properties, including high electronegativity, significant steric hindrance, and high lipophilicity . These properties make it a valuable building block in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

It’s known that the compound is used in the synthesis of various bioactive compounds , suggesting it may interact with a range of biological targets.

Mode of Action

The compound is likely to interact with its targets through its pentafluorosulfanyl (SF5) group, which is known for its high electronegativity, lipophilicity, and steric size .

Biochemical Pathways

can utilize SF5-substituted compounds as sole carbon and energy sources , indicating that the compound may interact with microbial metabolic pathways.

Pharmacokinetics

The sf5 group is known for its high lipophilicity , which could potentially enhance the compound’s bioavailability.

Result of Action

It’s known that the compound is used in the synthesis of various bioactive compounds , suggesting it may have diverse effects at the molecular and cellular levels.

Action Environment

The sf5 group is known for its high thermal, chemical, and hydrolytic stability , suggesting that the compound may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

3-(Pentafluorosulfanyl)benzonitrile plays a significant role in biochemical reactions due to its unique structural features. The pentafluorosulfanyl group is highly electronegative, which can influence the reactivity and interaction of the compound with various biomolecules. In biochemical reactions, this compound interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids. This interaction is crucial for the conversion of nitriles into more reactive and biologically relevant compounds . Additionally, the compound may interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, due to the presence of the nitrile group.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the electronegative nature of the pentafluorosulfanyl group can alter the activity of signaling proteins and enzymes, leading to changes in downstream signaling pathways. This can result in altered gene expression profiles and metabolic fluxes within the cell . Furthermore, this compound may impact cellular processes such as apoptosis, proliferation, and differentiation, depending on the concentration and exposure duration.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its nitrile and pentafluorosulfanyl groups. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target biomolecule . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression levels of specific genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses may include cellular damage, organ toxicity, and systemic effects, depending on the route of administration and duration of exposure. It is crucial to determine the appropriate dosage range to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as nitrilases. These enzymes catalyze the hydrolysis of the nitrile group to produce carboxylic acids, which can then enter further metabolic pathways The compound may also interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms involving specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments or accumulate in certain tissues, depending on its affinity for different biomolecules and cellular structures. This distribution pattern can affect the compound’s biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTPAYUKMXEQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381324
Record name SBB055149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401892-82-8
Record name SBB055149
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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